molecular formula C15H16FNO2S B2607328 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1219905-61-9

2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No. B2607328
M. Wt: 293.36
InChI Key: JQVYTTNBSWSWKG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Anticonvulsant Activities

Research has highlighted the potential of certain alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide," in exhibiting anticonvulsant activities. These compounds have been shown to provide protection against maximal electroshock-induced seizures in mice, with efficacy comparable to phenytoin, a well-known anticonvulsant medication. This indicates the compound's potential application in the development of new anticonvulsant therapies (Kohn et al., 1993).

Polymer Chemistry

In polymer chemistry, novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones with substituted phenyl side groups have been developed. These polymers, synthesized from monomers that bear resemblance to the structure of "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide," exhibit electroactive properties and potential applications in electronic devices due to their ability to undergo repeated oxidation and reduction cycles without significant loss of activity (Baldwin et al., 2008).

Efficient Synthesis Methods

The efficient synthesis of acetamide derivatives related to "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide" has been demonstrated. This includes a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, showcasing a straightforward, environmentally friendly protocol with good yields. Such methods enhance the accessibility of these compounds for further research and potential applications (Raju et al., 2022).

Photoreaction Studies

Studies on the photoreaction behaviors of drugs like flutamide, which structurally relate to the compound of interest, reveal different photoreactions in various solvents. Understanding these reactions is crucial for developing pharmaceuticals with improved stability and efficacy under light exposure, suggesting a research avenue for analogs of "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide" (Watanabe et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of compounds featuring substituted thiophenes provides insights into the molecular configurations and potential interactions of analogs like "2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide." Such studies are foundational for the rational design of new materials and pharmaceuticals with desired properties (Nagaraju et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11(9-13-3-2-8-19-13)17-15(18)10-20-14-6-4-12(16)5-7-14/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVYTTNBSWSWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide

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